2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide
Description
2-Chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a benzamide moiety bearing chloro and fluoro substituents. This compound’s structure combines electron-withdrawing (chloro, fluoro) and electron-donating (dimethylamino) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGJYYIKASWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine with 6-fluorobenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nucleophiles such as N-methylpiperazine.
Oxidation: Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen (H2) can be employed.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to suppress the generation of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) activity .
Comparison with Similar Compounds
Analysis :
- In contrast, CHEMBL461876’s methoxy and acetyl groups introduce steric bulk and polarity, which may optimize kinase inhibition .
- Molecular Weight : The target compound’s lower molecular weight (~330–350) suggests better bioavailability compared to larger analogs like CHEMBL1171504 (663.57) .
- Hydrophobic Interactions: Dimethylamino groups in the target compound and CHEMBL461876 facilitate hydrophobic interactions, but the latter’s additional acetyl group may enhance binding affinity .
Analysis :
- CHEMBL461876’s superior LRRK2 inhibition (pKi = 8.1) highlights the importance of the pyrrolopyrimidine scaffold and acetylated side chains for high-affinity binding .
- The target compound’s absence of a fused heterocyclic system (e.g., pyrrolo[2,3-d]pyrimidine) may limit its potency but reduce off-target effects.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Formula : C12H13ClF N3O
- Molecular Weight : 265.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy.
- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes .
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. The following table summarizes the IC50 values for various cell lines tested:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 4.01 ± 0.95 | 3D |
| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 3D | |
| NCI-H358 (Lung Cancer) | 1.73 ± 0.01 | 3D | |
| MRC-5 (Normal Lung Fibroblast) | 3.11 ± 0.26 | 2D |
*Note: IC50 values represent the concentration required to inhibit cell growth by 50% and are indicative of the compound's potency against specific cancer cell lines.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Efficacy : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with lower toxicity observed in normal fibroblast cells compared to cancer cells .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of similar compounds derived from benzamide structures. The results suggested that these compounds could serve as lead candidates for developing new antibiotics targeting resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
